N-butan-2-yl-5-chloropentan-1-amine;hydrochloride
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Overview
Description
N-butan-2-yl-5-chloropentan-1-amine;hydrochloride is a chemical compound with the molecular formula C10H23Cl2N. It is a derivative of pentan-1-amine, where the amine group is substituted with a butan-2-yl group and a chlorine atom at the fifth position. This compound is often used in various chemical and pharmaceutical applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butan-2-yl-5-chloropentan-1-amine;hydrochloride typically involves the reaction of 5-chloropentan-1-amine with butan-2-yl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then purified using standard techniques such as distillation or recrystallization to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-butan-2-yl-5-chloropentan-1-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxyl groups or alkyl groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are used under basic conditions
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines depending on the nucleophile used
Scientific Research Applications
N-butan-2-yl-5-chloropentan-1-amine;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of amine-related biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-butan-2-yl-5-chloropentan-1-amine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
5-chloropentan-1-amine;hydrochloride: A closely related compound with similar chemical properties.
5-azidopentan-1-amine hydrochloride: Another derivative with different functional groups.
5-fluoropentan-1-amine hydrochloride: A fluorinated analog with distinct reactivity
Uniqueness
N-butan-2-yl-5-chloropentan-1-amine;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications where other similar compounds may not be as effective .
Properties
CAS No. |
6622-26-0 |
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Molecular Formula |
C9H21Cl2N |
Molecular Weight |
214.17 g/mol |
IUPAC Name |
N-butan-2-yl-5-chloropentan-1-amine;hydrochloride |
InChI |
InChI=1S/C9H20ClN.ClH/c1-3-9(2)11-8-6-4-5-7-10;/h9,11H,3-8H2,1-2H3;1H |
InChI Key |
AOURKXZSNBIENV-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCCCCCCl.Cl |
Origin of Product |
United States |
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